molecular formula C12H9N3 B3259486 4-[(Pyridin-4-yl)amino]benzonitrile CAS No. 319016-09-6

4-[(Pyridin-4-yl)amino]benzonitrile

Cat. No. B3259486
Key on ui cas rn: 319016-09-6
M. Wt: 195.22 g/mol
InChI Key: SIXJSNRPFGHLTB-UHFFFAOYSA-N
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Patent
US06762205B1

Procedure details

10 ml of dimethyl sulfoxide was added to the above potassium tert-butoxide, followed by cooling in an ice-water bath. While this mixture was kept at 20° C. or below, 1.882 g of 4-aminopyridine was added thereto, followed by stirring at room temperature for 1 hour. 1.21 g of 4-fluorobenzonitrile was dissolved in 3 ml of dimethyl sulfoxide, and this solution was added dropwise to the above reaction mixture kept at an internal temperature of 30° C. or below, followed by stirring at room temperature for 30 minutes. After water was added to the reaction mixture, the resulting mixture was acidified with dilute hydrochloric acid and then neutralized with a saturated aqueous solution of sodium hydrogen carbonate. The product was extracted with tetrahydrofuran-diethyl ether (1:1), and the organic layer was washed with water and dried over anhydrous sodium sulfate. After the solvent was distilled off, the resulting crude product was purified by silica gel column chromatography (using a 9:1 mixture of chloroform and methanol as the eluent) to obtain 1.85 g of 4-[N-(4-pyridyl)amino]benzonitrile.
Quantity
1.882 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[NH2:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1.F[C:15]1[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=1.Cl.C(=O)([O-])O.[Na+]>CS(C)=O.O>[N:11]1[CH:12]=[CH:13][C:8]([NH:7][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][CH:16]=2)=[CH:9][CH:10]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.882 g
Type
reactant
Smiles
NC1=CC=NC=C1
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice-water bath
CUSTOM
Type
CUSTOM
Details
was kept at 20° C. or below
ADDITION
Type
ADDITION
Details
this solution was added dropwise to the above reaction mixture
CUSTOM
Type
CUSTOM
Details
kept at an internal temperature of 30° C. or below
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with tetrahydrofuran-diethyl ether (1:1)
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (
ADDITION
Type
ADDITION
Details
a 9:1 mixture of chloroform and methanol as the eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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